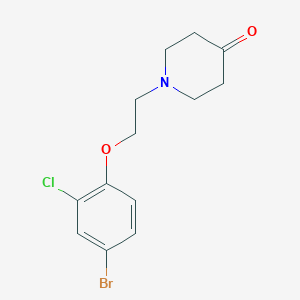
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-one
概要
説明
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-one is a synthetic organic compound that belongs to the class of piperidinones It is characterized by the presence of a piperidin-4-one core structure substituted with a 2-(4-bromo-2-chlorophenoxy)ethyl group
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
生化学分析
Biochemical Properties
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-one plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to bind to certain receptor sites, potentially inhibiting or activating enzymatic activity. For instance, it may interact with cytochrome P450 enzymes, influencing their metabolic activity and altering the metabolism of other compounds within the cell . Additionally, its interaction with proteins involved in signal transduction pathways could modulate cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Furthermore, its impact on gene expression could result in the upregulation or downregulation of specific genes, thereby modifying cellular behavior and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, this compound could influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions ultimately lead to changes in cellular function and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular processes, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and biochemical pathways. Higher doses could lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interaction with cytochrome P450 enzymes, for example, can influence the metabolism of other compounds within the cell . This compound may also affect the levels of specific metabolites, thereby altering cellular metabolism and biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity at higher concentrations.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct this compound to particular compartments or organelles within the cell . Its localization within the cell can influence its interactions with biomolecules and its overall impact on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-chlorophenol and piperidin-4-one.
Etherification: The 4-bromo-2-chlorophenol undergoes etherification with an appropriate alkylating agent to form 2-(4-bromo-2-chlorophenoxy)ethyl bromide.
Nucleophilic Substitution: The 2-(4-bromo-2-chlorophenoxy)ethyl bromide is then subjected to nucleophilic substitution with piperidin-4-one under basic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the piperidin-4-one moiety to piperidine.
Substitution: The bromine and chlorine atoms in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
作用機序
The mechanism of action of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
1-(2-(4-Bromophenoxy)ethyl)piperidin-4-one: Similar structure but lacks the chlorine atom.
1-(2-(4-Chlorophenoxy)ethyl)piperidin-4-one: Similar structure but lacks the bromine atom.
1-(2-Phenoxyethyl)piperidin-4-one: Similar structure but lacks both bromine and chlorine atoms.
Uniqueness: 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-one is unique due to the presence of both bromine and chlorine atoms in the phenoxy group, which can influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
特性
IUPAC Name |
1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO2/c14-10-1-2-13(12(15)9-10)18-8-7-16-5-3-11(17)4-6-16/h1-2,9H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWKSXRPMCYKDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CCOC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride](/img/structure/B1382199.png)
![2-Amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B1382201.png)
![tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate](/img/structure/B1382203.png)
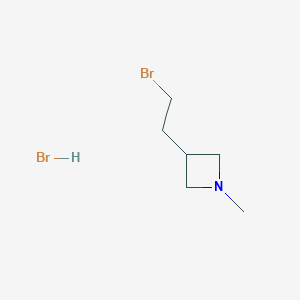
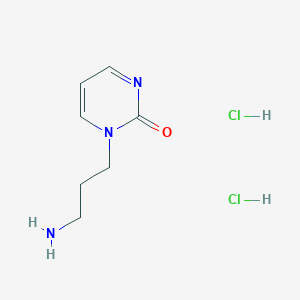
![2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride](/img/structure/B1382208.png)

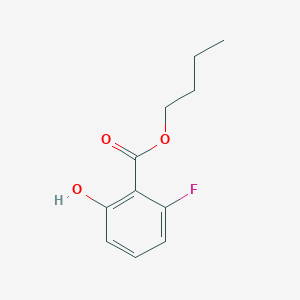
![2-[(Thian-3-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1382212.png)
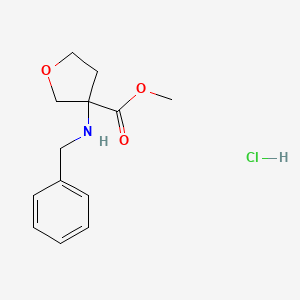
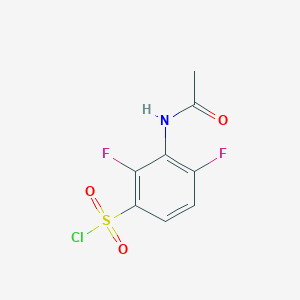
![2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1382216.png)
![2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1382218.png)

